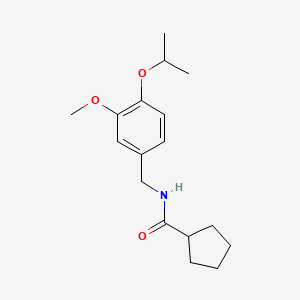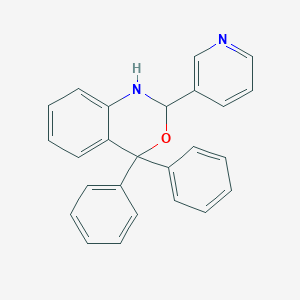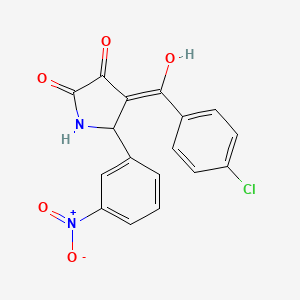![molecular formula C17H16ClNO2 B5440264 1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5440264.png)
1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one, commonly known as Clomifene or Clomiphene, is a synthetic nonsteroidal drug that is used in the treatment of infertility in women. It is also used in the treatment of male infertility, oligospermia, and polycystic ovary syndrome.
Mecanismo De Acción
Clomifene works by blocking the negative feedback of estrogen on the hypothalamus, which results in an increase in the secretion of gonadotropin-releasing hormone (GnRH). This, in turn, leads to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, which stimulates ovulation in women and testosterone production in men.
Biochemical and Physiological Effects:
Clomifene has been shown to have a number of biochemical and physiological effects. In women, it increases the number of follicles that develop in the ovaries, which leads to an increase in the chance of ovulation. In men, it increases the production of testosterone, which can improve sperm count and motility. Clomifene has also been shown to have anti-estrogenic effects on the breast tissue, which can reduce the risk of breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Clomifene in lab experiments include its ability to induce ovulation in women and increase testosterone production in men. It is also relatively easy to administer and has a low risk of side effects. However, the limitations of using Clomifene in lab experiments include the need for careful monitoring of ovulation and potential side effects such as ovarian hyperstimulation syndrome (OHSS) and multiple pregnancies.
Direcciones Futuras
There are several future directions for research on Clomifene. One area of interest is the development of new estrogen receptor modulators that have fewer side effects than Clomifene. Another area of research is the investigation of the effects of Clomifene on other reproductive disorders, such as endometriosis and uterine fibroids. Additionally, more research is needed to fully understand the long-term effects of Clomifene on fertility and overall health.
Conclusion:
In conclusion, Clomifene is a synthetic nonsteroidal drug that is widely used in scientific research to study the effects of estrogen receptor modulators on the female reproductive system. It is also used to investigate the role of estrogen in breast cancer and to study the effects of Clomifene on male fertility. Clomifene works by blocking the negative feedback of estrogen on the hypothalamus, which results in an increase in the secretion of GnRH, FSH, and LH. It has a number of biochemical and physiological effects, including inducing ovulation in women and increasing testosterone production in men. While there are advantages to using Clomifene in lab experiments, there are also limitations and potential side effects that need to be carefully monitored. Future research on Clomifene will focus on developing new estrogen receptor modulators and investigating the effects of Clomifene on other reproductive disorders.
Métodos De Síntesis
Clomifene is synthesized by the condensation of 4-chloroacetophenone and 2-aminophenol followed by the reaction with 2-methoxybenzyl chloride. The final product is obtained after recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Clomifene is widely used in scientific research to study the effects of estrogen receptor modulators on the female reproductive system. It is also used to investigate the role of estrogen in breast cancer and to study the effects of Clomifene on male fertility.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-methoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12(19-15-5-3-4-6-17(15)21-2)11-16(20)13-7-9-14(18)10-8-13/h3-11,19H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOZTGJERNIMFX-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-5-bromo-2-methoxyphenyl acetate](/img/structure/B5440185.png)


![ethyl 3-(6-methyl-3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B5440209.png)
![2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5440217.png)
![1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5440237.png)
![5-(1-pyrrolidinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5440245.png)
![N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5440256.png)
![N,N-dimethyl-1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B5440266.png)
![4-benzyl-5-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440272.png)
![2-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5440273.png)

![4-[(3,5-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5440289.png)
![(3R*,3aR*,7aR*)-1-[(2-methoxypyridin-3-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440293.png)